4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure includes a pyrrol-2-one core, substituted with chlorophenyl, methylphenyl, and nitrophenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Substitution Reactions:
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as H₂ (Hydrogen gas) with a Pd/C (Palladium on carbon) catalyst or SnCl₂ (Tin(II) chloride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination or Friedel-Crafts acylation reagents for introducing acyl groups.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in organic synthesis and material science.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of the nitrophenyl group suggests possible activity as an antimicrobial or anticancer agent, while the hydroxyl and carbonyl groups may interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the hydroxyl and carbonyl groups might form hydrogen bonds or covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-phenyl-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the methyl group.
4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the nitro group.
Uniqueness
The unique combination of functional groups in 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methylphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one provides it with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups allows for a wide range of chemical transformations and interactions.
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
Molecular Formula |
C24H17ClN2O5 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methylphenyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H17ClN2O5/c1-14-4-2-3-5-19(14)26-21(15-8-12-18(13-9-15)27(31)32)20(23(29)24(26)30)22(28)16-6-10-17(25)11-7-16/h2-13,21,28H,1H3/b22-20- |
InChI Key |
YRGQWCFCKQJFKE-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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